molecular formula C27H22N4O2S B10873809 2-[3-[2-(4-Methoxyphenyl)-1-methylvinyl]-1-(4-phenyl-1,3-thiazol-2-YL)-1H-1,2,4-triazol-5-YL]phenol

2-[3-[2-(4-Methoxyphenyl)-1-methylvinyl]-1-(4-phenyl-1,3-thiazol-2-YL)-1H-1,2,4-triazol-5-YL]phenol

Cat. No.: B10873809
M. Wt: 466.6 g/mol
InChI Key: ORHJGYRZZSNTMG-FBMGVBCBSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications.
  • Its chemical structure consists of several functional groups, including phenol, thiazole, and triazole.
  • Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a benzene ring.
  • Thiazoles are five-membered heterocycles containing a sulfur and nitrogen atom in the ring.
  • Triazoles are five-membered heterocycles with three nitrogen atoms in the ring.
  • Overall, this compound combines aromaticity, heterocyclic features, and hydroxyl functionality.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s full potential lies in ongoing research and exploration

    !Compound Structure

    Properties

    Molecular Formula

    C27H22N4O2S

    Molecular Weight

    466.6 g/mol

    IUPAC Name

    2-[5-[(E)-1-(4-methoxyphenyl)prop-1-en-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazol-3-yl]phenol

    InChI

    InChI=1S/C27H22N4O2S/c1-18(16-19-12-14-21(33-2)15-13-19)25-29-26(22-10-6-7-11-24(22)32)31(30-25)27-28-23(17-34-27)20-8-4-3-5-9-20/h3-17,32H,1-2H3/b18-16+

    InChI Key

    ORHJGYRZZSNTMG-FBMGVBCBSA-N

    Isomeric SMILES

    C/C(=C\C1=CC=C(C=C1)OC)/C2=NN(C(=N2)C3=CC=CC=C3O)C4=NC(=CS4)C5=CC=CC=C5

    Canonical SMILES

    CC(=CC1=CC=C(C=C1)OC)C2=NN(C(=N2)C3=CC=CC=C3O)C4=NC(=CS4)C5=CC=CC=C5

    Origin of Product

    United States

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